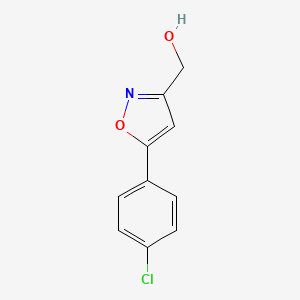

(5-(4-Chlorophenyl)isoxazol-3-YL)methanol

描述

Historical Trajectory and Evolution of Isoxazole (B147169) Chemistry in Drug Discovery

The journey of isoxazole chemistry began in the late 19th century, with its initial synthesis marking a significant milestone in heterocyclic chemistry. The first synthesis of the isoxazole ring is credited to Dunstan and Dymond. However, it was the extensive work of Quilico and his contemporaries in the mid-20th century that truly illuminated the synthetic pathways and reactivity of this heterocyclic system. These early investigations laid the groundwork for the eventual integration of isoxazoles into drug discovery programs.

The evolution of isoxazole chemistry in medicinal applications has been characterized by the development of novel synthetic strategies that have allowed for the creation of a wide array of derivatives. Key advancements include the use of transition metal-catalyzed cycloadditions and green chemistry approaches, which have not only improved the efficiency of synthesis but also enabled more complex and bioactive molecules to be designed.

Significance of the Isoxazole Scaffold in Medicinal Chemistry and Bioactive Compounds

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This unique structural feature imparts a range of physicochemical properties that are highly advantageous in medicinal chemistry. The isoxazole scaffold is considered a "privileged structure" due to its ability to interact with a wide variety of biological targets through various non-covalent interactions.

The significance of the isoxazole scaffold is underscored by its presence in a number of commercially available drugs. These include the anti-inflammatory drug Valdecoxib, the antirheumatic agent Leflunomide, and a range of β-lactamase resistant antibiotics like Cloxacillin and Dicloxacillin. The diverse biological activities exhibited by isoxazole-containing compounds are extensive, encompassing antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. chemimpex.com This broad spectrum of activity has solidified the isoxazole moiety as a critical component in the design and development of new therapeutic agents. chemimpex.comnih.gov

Table 1: Examples of Marketed Drugs Containing the Isoxazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Leflunomide | Antirheumatic |

| Cloxacillin | Antibiotic |

| Dicloxacillin | Antibiotic |

| Sulfamethoxazole | Antibiotic |

Academic Research Landscape of Substituted Isoxazole Derivatives

The academic research landscape for substituted isoxazole derivatives is both vibrant and expansive. A significant portion of current research focuses on the synthesis of novel isoxazole analogues and the evaluation of their biological activities. Researchers are continuously exploring new synthetic routes to access diverse substitution patterns on the isoxazole ring, aiming to fine-tune the pharmacological properties of these compounds.

Recent studies have highlighted the potential of isoxazole derivatives in a variety of therapeutic areas. For instance, novel isoxazole compounds have been investigated for their anticancer properties, with some derivatives showing promising activity against various cancer cell lines. nih.gov In the realm of infectious diseases, isoxazole-containing molecules are being explored as potential antibacterial and antifungal agents. ijpca.org Furthermore, the neuroprotective effects of certain isoxazole derivatives have garnered attention in the context of neurodegenerative diseases. chemimpex.com The ongoing research in this area continues to uncover new potential applications for this versatile heterocyclic scaffold.

Table 2: Selected Biological Activities of Substituted Isoxazole Derivatives in Academic Research

| Biological Activity | Research Focus |

|---|---|

| Anticancer | Inhibition of cancer cell proliferation |

| Antimicrobial | Activity against bacterial and fungal pathogens |

| Anti-inflammatory | Modulation of inflammatory pathways |

| Neuroprotective | Protection against neuronal damage |

| Antiviral | Inhibition of viral replication |

Research Rationale for Investigating (5-(4-Chlorophenyl)isoxazol-3-YL)methanol as a Promising Scaffold

The compound this compound has emerged as a molecule of interest within the academic community due to a confluence of factors. The rationale for its investigation as a promising scaffold is rooted in its structural features and the established biological significance of its constituent parts.

The presence of the 4-chlorophenyl group at the 5-position of the isoxazole ring is a key feature. Halogenated phenyl rings are common motifs in medicinal chemistry, often contributing to enhanced binding affinity with biological targets and improved pharmacokinetic properties. The chloro substituent can influence the electronic properties of the molecule and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Furthermore, the methanol (B129727) group at the 3-position provides a crucial handle for further chemical modification. This hydroxyl group can be readily derivatized to introduce a wide range of other functional groups, allowing for the systematic exploration of structure-activity relationships. This versatility makes this compound a valuable intermediate in the synthesis of more complex molecules with tailored biological activities. chemimpex.com

Research has indicated that this compound serves as a key intermediate in the development of novel therapeutic agents, particularly those with potential anti-inflammatory and analgesic properties. chemimpex.comchemimpex.com The investigation of this compound and its derivatives is therefore driven by the potential to discover new and effective treatments for a range of medical conditions. The combination of a biologically active isoxazole core, a strategically placed chlorophenyl group, and a modifiable methanol handle makes it a compelling scaffold for further research and development in medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWQKJNNBWALNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394211 | |

| Record name | [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81282-13-5 | |

| Record name | 5-(4-Chlorophenyl)-3-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81282-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity and Medicinal Chemistry of 5 4 Chlorophenyl Isoxazol 3 Yl Methanol

Overview of Diverse Biological Activities Associated with Isoxazole (B147169) Derivatives

Isoxazole derivatives are a class of compounds that have demonstrated a wide range of pharmacological activities, making them a subject of intense research in drug discovery. rsc.orgnih.gov The presence of both nitrogen and oxygen atoms in the heterocyclic ring contributes to their ability to interact with various biological targets. ontosight.ai The therapeutic potential of these compounds spans from fighting infectious diseases to managing chronic inflammatory conditions and neurological disorders. rsc.orgresearchgate.net

Isoxazole derivatives have been extensively studied for their antimicrobial properties against a broad range of microorganisms, including bacteria and fungi. researchgate.net Some derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. ijpca.org For instance, the presence of methoxy (B1213986), dimethylamino, and bromine groups at the C-5 phenyl ring and nitro and chlorine groups at the C-3 phenyl ring of isoxazole derivatives has been shown to enhance their antibacterial activity. ijpca.org

In the realm of antifungal agents, certain isoxazole derivatives have exhibited significant efficacy. mdpi.com For example, novel isoxazole-based derivatives have been synthesized and evaluated for their anti-Candida potential, with some compounds displaying selective antifungal activity without affecting beneficial microbiota. mdpi.com Chalcones containing an isoxazole ring have demonstrated superior antibacterial activity, while their dihydropyrazole derivatives have shown remarkable antifungal properties. mdpi.com The antifungal agent drazoxolon (B1670939) and the antitubercular antibiotic cycloserine both contain a reduced form of the isoxazole ring, further underscoring the importance of this scaffold in antimicrobial drug development. mdpi.com

The isoxazole scaffold is a key component in a multitude of compounds with potent anticancer and antitumor activities. nih.govresearchgate.net These derivatives exert their effects through various mechanisms, including the induction of apoptosis, inhibition of aromatase, disruption of tubulin polymerization, and inhibition of topoisomerase and histone deacetylase (HDAC). researchgate.netnih.gov The structural features of isoxazole allow for multiple non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking. researchgate.net

Numerous studies have highlighted the efficacy of isoxazole derivatives against various cancer cell lines. nih.gov For example, isoxazoles linked to a 2-phenylbenzothiazole (B1203474) moiety have displayed significant anticancer activity against human lung adenocarcinoma (A549), human colon cancer (Colo-205), and breast cancer (MCF-7) cell lines. nih.gov Furthermore, some isoxazole derivatives have been identified as selective inhibitors of SIRT2, a protein implicated in cancer, exhibiting potent cytotoxicity in lymphoma and epithelial cancer cell lines. nih.gov The anticancer potential of isoxazole derivatives is an active area of research, with a focus on developing novel compounds with improved efficacy and reduced toxicity. researchgate.netnih.gov

A significant number of isoxazole derivatives have been reported to possess potent anti-inflammatory properties. rsc.orgnih.gov These compounds often exert their effects by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2). ijpca.orgnih.gov The well-known non-steroidal anti-inflammatory drug (NSAID) Valdecoxib, a selective COX-2 inhibitor, features an isoxazole ring, demonstrating the clinical relevance of this scaffold in treating inflammation. mdpi.comijpca.org

Research has shown that various structural modifications of the isoxazole ring can lead to compounds with significant anti-inflammatory and analgesic activities. nih.gov For instance, indolyl–isoxazolidines have been identified as potent anti-inflammatory agents that significantly inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com Similarly, isoxazole–mercaptobenzimidazole hybrids have also demonstrated notable analgesic and anti-inflammatory properties. nih.gov The development of isoxazole-based anti-inflammatory agents continues to be a promising area of research, with the goal of creating safer and more effective treatments for inflammatory disorders. researchgate.net

Isoxazole derivatives have emerged as a promising class of compounds with potential neuroprotective effects. rsc.orgijpca.org These compounds are being investigated for their therapeutic potential in neurodegenerative disorders. rsc.org The neuroprotective activity of isoxazole derivatives is attributed to their ability to interact with various targets in the central nervous system. rsc.orgijpca.org Further research is ongoing to explore the full potential of isoxazole-based compounds in the treatment of neurological diseases. rsc.org

The broad biological activity of isoxazole derivatives extends to antiviral and antitubercular applications. nih.govnih.gov Several isoxazole derivatives have been synthesized and evaluated for their ability to inhibit viral replication. ijpca.org The isoxazole scaffold has been identified as a key pharmacophore in the development of new antiviral agents. researchgate.net

In the context of tuberculosis, a major global health threat, isoxazole derivatives have shown significant promise. benthamdirect.comijmtlm.org The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. benthamdirect.com Several studies have reported the synthesis of isoxazole derivatives with potent activity against M. tuberculosis. ijmtlm.orgresearchgate.net For example, an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (B7816386) (M1), was identified as an inhibitor of MtbFadD32, a crucial enzyme in mycolic acid synthesis, and demonstrated the ability to reduce the bacterial burden in a mouse model of tuberculosis. nih.gov The structure-activity relationship of isoxazole derivatives is being actively studied to optimize their antitubercular efficacy. benthamdirect.com

Beyond the aforementioned activities, isoxazole derivatives have demonstrated a range of other pharmacological effects, highlighting their versatility. nih.govresearchgate.netijpca.org

Antidiabetic: Certain isoxazole derivatives have been investigated for their potential as antidiabetic agents. researchgate.net For instance, derivatives of 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole have shown promising hypoglycemic properties and the potential to inhibit gluconeogenesis. ijbio.com

Analgesic: Many isoxazole derivatives have been reported to possess significant analgesic properties. nih.govijpca.org The analgesic effects are often associated with their anti-inflammatory activity. nih.gov For example, pyrazolyl isoxazolines and isoxazoles have displayed efficacy comparable to standard analgesic drugs like pentazocine (B1679294) and aspirin. nih.gov

Antipsychotic: The isoxazole scaffold is also present in some antipsychotic medications. researchgate.net Derivatives of 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole, which have been studied for their antidiabetic properties, were initially synthesized in the context of developing new antipsychotic drugs. ijbio.com

The diverse pharmacological profile of isoxazole derivatives makes them a highly attractive scaffold for the development of new therapeutic agents for a wide range of diseases. nih.govresearchgate.net

In Vitro Biological Evaluation Methodologies

The initial assessment of the biological activity of compounds like (5-(4-Chlorophenyl)isoxazol-3-YL)methanol and related isoxazole derivatives is predominantly conducted through in vitro assays. These methods provide crucial preliminary data on the compound's potential efficacy and mechanism of action at a cellular and molecular level.

Cell-Based Assays for Activity Profiling

Cell-based assays are fundamental in determining the biological effects of a compound on living cells. For isoxazole derivatives, these assays are widely used to screen for a range of activities, including anticancer and antimicrobial effects. wisdomlib.org

Cytotoxicity screening against various cancer cell lines is a common first step. For instance, novel isoxazole-carboxamide derivatives have been evaluated for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. nih.gov Similarly, other isoxazole derivatives have been tested against cell lines such as the human colon cancer cell line, demonstrating the broad applicability of these assays in oncology research. wisdomlib.org The results from these assays, often expressed as IC50 values (the concentration required to inhibit 50% of cell growth), help to identify compounds with potent anticancer activity. nih.gov

In the field of infectious diseases, cell-based assays are used to determine the antimicrobial potency of isoxazole compounds. The activity of these derivatives is tested against various strains of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. researchgate.net The minimum inhibitory concentration (MIC) is a key parameter derived from these assays, indicating the lowest concentration of the compound that prevents visible growth of a microorganism.

Below is a table summarizing the activity of representative isoxazole-containing compounds in various cell-based assays.

| Compound Class | Cell Line / Organism | Assay Type | Measured Activity (IC50 / MIC) |

| Isoxazole-carboxamide derivatives | Hep3B (Liver Cancer) | Cytotoxicity | IC50: ~23 µg/ml |

| Isoxazole-carboxamide derivatives | HeLa (Cervical Cancer) | Cytotoxicity | IC50: 15.48 µg/ml |

| Isoxazole-carboxamide derivatives | MCF-7 (Breast Cancer) | Cytotoxicity | IC50: 39.80 µg/ml |

| 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | S. aureus, E. coli, A. niger | Antimicrobial | Zone of inhibition at 40 µg/ml |

| Quinoline (B57606)–isoxazole hybrids | Mycobacterium tuberculosis H37Rv | Antitubercular | MIC: 0.78 µg/ml |

Enzyme Inhibition Studies

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Isoxazole derivatives have been investigated as inhibitors of various enzymes implicated in disease. mdpi.com Enzyme inhibition assays are crucial for elucidating the mechanism of action of these compounds and for optimizing their selectivity. researchgate.net

For example, isoxazole derivatives have been designed and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies. nih.gov These assays measure the ability of the compound to block the activity of COX-1 and COX-2, providing data on both potency and selectivity. nih.gov Other targeted enzymes include VEGFR2, a key regulator of angiogenesis in cancer, and Poly (ADP-ribose) polymerase-1 (PARP1), which is involved in DNA repair and is a target for cancer therapy. mdpi.com The inhibitory activity is typically quantified by an IC50 value.

| Target Enzyme | Isoxazole Compound Type | Disease Area | Key Finding | Reference Compound |

| VEGFR2 | Isoxazole-substituted oxazolo[5,4-d]pyrimidines | Cancer | Potent inhibition of VEGFR2 | Tivozanib |

| PARP1 | 1(2H)-phthalazinone derivatives with isoxazole moiety | Cancer | Inhibition of PARP with IC50 ≤ 1 μM | N/A |

| COX-2 | Substituted isoxazoles | Inflammation | Sub-micromolar selective COX-2 inhibition (IC50 0.95 µM) | N/A |

| Alkaline Phosphatase | N-(substituted phenyl)-(5-(3,4-dichlorobenzyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)methylbenzamides | Various | Potent inhibition of alkaline phosphatase | N/A |

In Vivo Pharmacological Assessment Methodologies

For assessing anti-inflammatory activity, the carrageenan-induced rat paw edema model is a widely used method. In this assay, inflammation is induced by injecting carrageenan into the paw of a rat, and the ability of a test compound to reduce the resulting swelling is measured over time. nih.gov This model was used to evaluate indole (B1671886) derivatives bearing an isoxazoline (B3343090) moiety, demonstrating significant anti-inflammatory activity. nih.gov

In cancer research, in vivo efficacy is often tested using xenograft models, where human cancer cells are implanted into immunocompromised mice. The effect of the isoxazole-containing compound on tumor growth is then monitored. The oncolytic efficacy of compounds like Vacquinol-1, a quinoline methanol (B129727), has been assessed in glioblastoma models. nih.gov

Antimicrobial efficacy in vivo can be assessed using infection models in animals. For instance, semisynthetic analogs of pseudomonic acid A containing an isoxazole–oxazole hybrid were evaluated in vivo for their antibacterial potency after showing promising initial results in vitro. mdpi.com

Drug Discovery Applications and Therapeutic Potential of Isoxazole-Containing Compounds.researchgate.netwisdomlib.orgmdpi.comnih.govbohrium.com

The isoxazole scaffold is a cornerstone in modern drug discovery, with derivatives showing a wide spectrum of biological activities. rsc.orgresearchgate.netbohrium.com This versatility has led to their investigation for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective roles. rsc.orgresearchgate.net The integration of the isoxazole ring can confer improved physicochemical properties to a molecule, making it a favored moiety in compound design. bohrium.com The therapeutic potential of this class of compounds is underscored by the existence of several marketed drugs containing the isoxazole nucleus, such as the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide. ijpca.org

The broad biological profile of isoxazole derivatives makes them strategic leads for future medicinal advances, aiming for safer and more effective treatments for a variety of diseases. wisdomlib.org Research has highlighted their potential as anticancer agents by targeting pathways like tubulin polymerization, and as antimicrobial agents to combat drug-resistant bacteria. bohrium.comnih.gov

Identification of Lead Compounds

The process of identifying a lead compound—a chemical starting point for drug development—is a critical phase in drug discovery. For isoxazole-containing compounds, leads are often identified through several strategies. One common approach is the screening of compound libraries, which may contain a diverse array of isoxazole derivatives, against a specific biological target. nih.gov

Computational methods, or in silico drug design, also play a crucial role. mdpi.com Techniques like virtual screening can be used to computationally screen large databases of molecules to identify those that are likely to bind to a specific protein target. mdpi.com This approach was used to identify a novel selective TLR8 antagonist with an isoxazole scaffold. nih.gov

Another strategy is to modify existing drugs or natural products. Isoxazoles have been used in the synthetic modification of natural products to enhance properties like activity and selectivity. researchgate.net For example, new isoxazoles have been designed based on [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], a known selective COX-1 inhibitor, to serve as a lead for developing new anticancer and neuro-inflammatory agents. nih.gov

Optimization of Bioactivity and Selectivity.mdpi.comnih.gov

Once a lead compound is identified, the next step is to optimize its structure to enhance its biological activity, selectivity, and pharmacokinetic properties. This is often achieved through systematic structure-activity relationship (SAR) studies. nih.gov In SAR studies, different parts of the lead molecule are chemically modified, and the resulting analogs are tested to see how these changes affect their biological activity.

For isoxazole derivatives, SAR studies often involve modifying the substituents at various positions on the isoxazole ring. For instance, research on trisubstituted isoxazoles as allosteric ligands for the RORγt receptor involved exploring the SAR profile by modifying the C-4 and C-5 positions of the isoxazole ring. nih.gov This optimization led to compounds with a tenfold increase in potency and a good selectivity profile. nih.gov

The presence of specific chemical groups can significantly influence the biological activity. For example, in a series of antibacterial isoxazole derivatives, it was found that the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring, enhanced the antibacterial activity. ijpca.org Such findings are crucial for guiding the rational design of more potent and selective therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of 5 4 Chlorophenyl Isoxazol 3 Yl Methanol Derivatives

Impact of Substituents on the Isoxazole (B147169) Ring on Biological Activity

The isoxazole ring is a five-membered heterocycle that is not only a core structural component but also an active participant in molecular interactions. researchgate.netnih.gov Its electronic properties and substitution pattern are critical determinants of biological activity. SAR studies on related isoxazole series have demonstrated that the C-4 position of the isoxazole ring is a key site for modification.

Introduction of small alkyl or halo substituents at the C-4 position can influence the molecule's conformation and electronic distribution. For instance, in a series of trisubstituted isoxazoles developed as allosteric ligands, modifications at the C-4 position were guided by in silico docking studies to optimize interactions within the target's binding site. nih.gov A focused library of derivatives with different linkers and substituents at this position revealed a clear correlation between the lipophilicity and flexibility of the C-4 linker and the resulting potency. nih.gov Specifically, ether or alkene linkers at C-4 were found to result in the highest potency. nih.gov This suggests that for (5-(4-Chlorophenyl)isoxazol-3-YL)methanol derivatives, the C-4 position is a viable point for introducing diversity to fine-tune biological activity.

The electronic nature of the isoxazole ring, influenced by its substituents, can affect its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. biolmolchem.com The weaker nitrogen-oxygen bond within the ring also presents a potential site for metabolic cleavage, which can be influenced by the presence of nearby substituents. researchgate.net

| Substituent at C-4 | Potential Impact on Activity | Rationale |

|---|---|---|

| -H (unsubstituted) | Baseline Activity | Serves as the reference point for modifications. |

| -CH3 (Methyl) | Potential Increase | Adds lipophilicity, may improve binding in hydrophobic pockets. |

| -F, -Cl (Halogen) | Variable | Can alter electronic properties and form halogen bonds, potentially increasing potency. |

| -OCH3 (Methoxy) | Potential Increase | Can act as a hydrogen bond acceptor and improve metabolic stability. |

Role of the 4-Chlorophenyl Moiety in Modulating Biological Response

The 5-aryl substituent is a common feature in many biologically active isoxazole derivatives. The 4-chlorophenyl group in the parent compound is critical for its activity, often anchoring the ligand into a specific hydrophobic pocket of the target protein. The position and nature of the substituent on this phenyl ring are pivotal in modulating the biological response.

Studies on various isoxazole series have consistently shown that substitutions on the phenyl ring at the 5-position significantly impact efficacy. For example, in a series of anti-inflammatory isoxazoles, compounds with chloro or bromo substitutions on the phenyl ring exhibited significant activity. nih.gov The presence of a halogen, particularly chlorine at the para-position, is often associated with enhanced activity. This can be attributed to several factors:

Hydrophobicity : The chloro group increases the lipophilicity of the molecule, which can enhance membrane permeability and improve binding to hydrophobic targets.

Electronic Effects : As an electron-withdrawing group, chlorine can modulate the electronics of the entire molecule, influencing its interaction with receptor sites.

Steric Factors : The size of the chlorine atom can provide optimal van der Waals contacts within a binding pocket, leading to higher affinity.

Research on isoxazole derivatives as potential antibacterial agents revealed that the presence of electron-withdrawing groups like nitro and chlorine on the C-3 or C-5 phenyl rings enhanced antibacterial activity. ijpca.org Conversely, electron-donating groups such as methoxy (B1213986) and dimethylamino also showed increased activity, indicating that the optimal substitution is highly target-dependent. ijpca.org

| Compound | Substituent (R) at 5-Phenyl | COX-2 IC50 (µM) |

|---|---|---|

| 1 | -H | 15.2 |

| 2 | 4-Cl | 0.8 |

| 3 | 4-Br | 1.1 |

| 4 | 4-F | 2.5 |

| 5 | 4-CH3 | 5.7 |

| 6 | 4-OCH3 | 8.9 |

Data is illustrative and adapted from general findings on related isoxazole structures.

Significance of the Hydroxymethyl Group at the 3-Position for Activity and Selectivity

The hydroxymethyl group (-CH2OH) at the 3-position of the isoxazole ring is a critical functional group that often plays a key role in determining the compound's activity and selectivity. Its primary significance lies in its ability to act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the oxygen atom).

These hydrogen bonding capabilities are crucial for anchoring the molecule to specific amino acid residues (such as serine, threonine, or tyrosine) in the active site of a target enzyme or receptor. biolmolchem.com The precise orientation of this group, dictated by the rigid isoxazole scaffold, can confer high selectivity for one biological target over another.

SAR studies often explore the replacement of the hydroxymethyl group with other functionalities to probe the importance of its hydrogen-bonding properties. This strategy, known as bioisosteric replacement, can reveal much about the binding mode of the compound. nih.govcambridgemedchemconsulting.comdrughunter.com

Common bioisosteric replacements for a hydroxymethyl group include:

-CH2F or -CHF2 : Replacing the hydroxyl with fluorine can modulate electronic properties and metabolic stability while potentially maintaining some hydrogen bonding capacity. cambridgemedchemconsulting.com

-CH2NH2 or -CH2NHR : An amino group can also serve as a hydrogen bond donor and may introduce a positive charge at physiological pH, leading to new ionic interactions.

-C(O)NH2 (carboxamide) : This group is a classic bioisostere for an alcohol, capable of acting as both a hydrogen bond donor and acceptor.

-CH2CN (cyanomethyl) : The nitrile group can act as a hydrogen bond acceptor.

If these modifications lead to a significant loss of activity, it strongly suggests that the hydrogen-bonding capability of the original hydroxymethyl group is essential for the biological effect. nih.gov

Systematic Structural Modifications and Their Biological Implications

Systematic structural modification is the cornerstone of medicinal chemistry, aiming to enhance a lead compound's desirable properties while minimizing undesirable ones. nih.govresearchgate.net For this compound, a systematic SAR campaign would involve modifying the three main components of the molecule: the C-5 phenyl ring, the isoxazole core, and the C-3 hydroxymethyl group.

Modification of the 4-Chlorophenyl Moiety : A library of analogs would be synthesized by varying the substituent on the phenyl ring. This would include moving the chloro group to the ortho- and meta-positions, as well as introducing other halogens (F, Br, I), electron-donating groups (-CH3, -OCH3), and electron-withdrawing groups (-CF3, -NO2). The biological implication is the optimization of hydrophobic and electronic interactions with the target.

Substitution on the Isoxazole Ring : As discussed in section 4.1, the C-4 position is a prime target for substitution. Introducing small, sterically non-demanding groups could fill small voids in the binding pocket, potentially increasing affinity.

Modification of the Hydroxymethyl Group : This involves synthesizing analogs where the -CH2OH group is replaced by various bioisosteres (as detailed in section 4.3). Additionally, the methylene (B1212753) linker could be extended (-CH2CH2OH) or constrained within a cyclic system to probe the spatial requirements of the binding site. The biological implication is a deeper understanding of the key interactions required for activity and the potential to improve metabolic stability or selectivity.

Each new compound would be tested for its biological activity, allowing for the development of a comprehensive SAR profile that maps specific structural changes to their effects on potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model can be a powerful tool for predicting the activity of unsynthesized analogs, thereby prioritizing synthetic efforts.

The process involves:

Data Set Assembly : A training set of synthesized isoxazole derivatives with experimentally determined biological activities (e.g., IC50 or EC50 values) is compiled. nih.gov

Descriptor Calculation : For each molecule in the training set, a variety of molecular descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment, atomic charges), and steric descriptors (e.g., molecular volume, surface area).

Model Generation : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using both internal validation (e.g., cross-validation) and external validation (using a separate test set of compounds not included in model generation). nih.gov

A well-validated QSAR model can provide insights into which molecular properties are most important for activity. For example, a model might reveal that high activity is correlated with a high value for a specific electronic descriptor and a low value for a steric descriptor, guiding chemists to design new molecules with these desired properties. nih.govdntb.gov.ua

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is another computational approach that complements SAR and QSAR studies. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target.

For the this compound series, a pharmacophore model could be generated based on a set of active analogs. The key features of such a model would likely include:

A Hydrogen Bond Donor Feature : Corresponding to the hydroxyl of the hydroxymethyl group.

A Hydrophobic/Aromatic Feature : Representing the 4-chlorophenyl ring.

A Hydrogen Bond Acceptor Feature : Possibly from one of the heteroatoms in the isoxazole ring.

Once a reliable pharmacophore model is developed, it can be used in several ways:

Virtual Screening : The model can be used as a 3D query to search large databases of chemical compounds to identify novel molecules that fit the pharmacophore and are therefore likely to be active.

Ligand Design : The model serves as a template for designing new molecules from scratch, ensuring they incorporate all the necessary features for activity.

SAR Interpretation : It provides a 3D structural rationale for the observed SAR, explaining why certain modifications enhance activity while others diminish it.

By integrating SAR, QSAR, and pharmacophore modeling, researchers can adopt a rational, structure-based approach to the design and optimization of novel therapeutic agents based on the this compound scaffold.

Pharmacological Investigations and Mechanistic Insights

Identification of Potential Molecular Targets

There is no direct experimental evidence identifying the specific molecular targets of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol in the reviewed literature. Generally, isoxazole-containing compounds have been investigated for their interaction with a variety of biological targets. For instance, different isoxazole (B147169) derivatives have been studied for their potential to modulate the activity of enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are key enzymes in the inflammatory cascade. rsc.orgnih.gov Other research has explored the interaction of isoxazole analogs with receptors like the retinoic-acid-receptor-related orphan receptor γt (RORγt) and dopamine (B1211576) receptors. nih.govnih.gov

In the absence of experimental data, computational methods such as molecular docking and pharmacophore modeling are often employed to predict potential molecular targets. dovepress.comjbcpm.comnih.gov Such in silico studies could provide hypothetical targets for this compound, which would then require experimental validation.

Elucidation of Cellular and Biochemical Pathways Affected by the Compound

Specific cellular and biochemical pathways affected by this compound have not been elucidated in published research. The potential anti-inflammatory and analgesic properties suggested for related compounds imply that pathways such as the arachidonic acid cascade, which leads to the production of prostaglandins (B1171923) and leukotrienes, could be relevant. rsc.orgmdpi.com Inhibition of enzymes like COX and LOX by a compound would directly impact these pathways.

Furthermore, if the compound were to interact with nuclear receptors or other signaling proteins, it could influence a wide range of cellular processes, including gene transcription and cell proliferation. nih.gov However, without experimental data, any discussion of the pathways affected by this compound remains speculative.

Mechanisms of Action at the Molecular Level

Detailed studies on the molecular mechanisms of action for this compound are not available. The following subsections outline the types of studies that would be necessary to determine these mechanisms.

Receptor Binding Studies

No receptor binding studies for this compound have been reported. To assess its potential interaction with specific receptors, radioligand binding assays or surface plasmon resonance (SPR) studies would be required. These techniques would quantify the affinity (typically as Kd or Ki values) of the compound for a panel of known receptors.

Enzyme Kinetic Studies

There is no information available on the effects of this compound on enzyme kinetics. To determine if this compound acts as an enzyme inhibitor, kinetic assays would need to be performed. researchgate.net These studies would reveal the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor constant (Ki), providing insight into how the compound interacts with the enzyme's active or allosteric sites.

Protein-Ligand Interaction Analysis

Direct protein-ligand interaction analysis for this compound has not been conducted. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would be necessary to determine the three-dimensional structure of the compound bound to a target protein. nih.gov Computational molecular docking simulations could also be used to predict the binding mode and interactions at the molecular level. researchgate.net

Cellular Uptake and Intracellular Localization Studies

There are no published studies on the cellular uptake and intracellular localization of this compound. Investigating how the compound enters cells (e.g., passive diffusion, active transport) and where it accumulates within the cell (e.g., cytoplasm, nucleus, mitochondria) is crucial for understanding its mechanism of action. Techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical quantification would be required to obtain this information. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can provide initial estimates of cellular permeability. nih.govnih.govmdpi.com

Lack of Specific Research Data on this compound Hinders Detailed Pharmacological Analysis

A comprehensive review of scientific literature and databases reveals a significant gap in the specific pharmacological investigation of the chemical compound this compound, particularly concerning its resistance mechanisms and target engagement. Despite the broad interest in isoxazole derivatives for various therapeutic applications, detailed studies elucidating how biological systems might develop resistance to this specific compound or identifying its precise molecular targets are not publicly available.

The isoxazole scaffold is a common feature in many biologically active molecules, with various derivatives being explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. General mechanisms of action for some isoxazole-containing compounds have been reported, including the induction of apoptosis (programmed cell death) and the inhibition of specific enzymes. However, these findings are related to the broader class of isoxazole derivatives and cannot be directly attributed to this compound without specific experimental evidence.

The absence of dedicated research on this particular compound means that there are no available data to construct a detailed analysis of its pharmacological profile as it relates to resistance and target interaction. Key information, such as findings from in vitro or in vivo studies that would identify protein binding partners, enzymatic inhibition constants, or genetic mutations leading to reduced efficacy, remains uncharacterized.

Consequently, the creation of an article focusing solely on the "Studies on Resistance Mechanisms and Target Engagement" for this compound with detailed research findings and data tables is not feasible at this time due to the lack of primary research data. Further investigation and dedicated studies are required to elucidate the specific pharmacological properties of this compound.

Computational and Theoretical Chemistry Approaches

Molecular Docking and Virtual Screening for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol, molecular docking can be utilized to identify potential biological targets by screening it against a library of protein structures.

Virtual screening, a broader application of docking, involves the rapid assessment of large libraries of chemical compounds against a biological target. Conversely, a single compound like this compound can be docked against numerous protein targets to elucidate its potential polypharmacology. The binding affinity, typically expressed as a docking score or binding energy, is calculated based on the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. A lower binding energy generally indicates a more stable protein-ligand complex.

While specific molecular docking studies for this compound are not extensively reported in publicly available literature, studies on structurally similar isoxazole (B147169) derivatives have demonstrated their potential to interact with various enzymes and receptors. For instance, isoxazole-containing compounds have been docked against targets such as cyclooxygenase (COX) enzymes, various kinases, and microbial proteins. These studies pave the way for future investigations into the specific targets of this compound.

Table 1: Representative Molecular Docking Data for a Hypothetical Target

| Parameter | Value |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | TYR-385, ARG-120, SER-530 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | 5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate typical outputs of a molecular docking study.

Molecular Dynamics Simulations for Understanding Ligand-Target Interactions

Following the identification of a potential biological target through molecular docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and detailed understanding of the ligand-target interactions. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding.

For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (a box of water molecules with ions). The simulation would then track the atomic movements over a specific period, typically nanoseconds to microseconds. Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of intermolecular hydrogen bonds over time.

These simulations can validate the docking poses and provide a more accurate estimation of the binding free energy, offering a deeper understanding of the molecular recognition process.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of a molecule. Density Functional Theory (DFT) is a popular quantum chemical method that can be applied to this compound to compute a variety of molecular properties.

These calculations can determine the optimized molecular geometry, Mulliken atomic charges, and the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites on the molecule. This information is valuable for predicting how the molecule might interact with biological macromolecules. Studies on related isoxazoline (B3343090) derivatives have utilized DFT to analyze their structural and electronic properties, providing a framework for similar investigations on this compound.

Table 2: Selected Quantum Chemical Properties of a Related Isoxazole Derivative

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

Note: This data is based on published calculations for a structurally similar compound and serves as a representative example.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Profiling

In silico ADMET prediction is a critical step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. For this compound, a variety of ADMET parameters can be predicted using online tools and specialized software.

These predictions are based on the molecule's structure and physicochemical properties, such as molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess the compound's "drug-likeness" and potential for oral bioavailability.

Table 3: Predicted Physicochemical and ADMET Properties (Illustrative)

| Property | Predicted Value |

| Molecular Weight | 209.63 g/mol |

| LogP | 2.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 45.9 Ų |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibitor | No |

| Ames Mutagenicity | Non-mutagenic |

Note: These values are hypothetical and representative of what an in silico ADMET prediction might yield.

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves identifying the low-energy, stable conformations that the molecule can adopt. This is typically achieved through computational methods that systematically rotate the rotatable bonds and calculate the potential energy of each resulting conformer.

Energy minimization is then performed to find the most stable conformation, known as the global energy minimum. These studies are crucial for understanding how the molecule might fit into the binding site of a biological target. The lowest energy conformation is often used as the starting point for molecular docking studies to ensure that the most plausible binding mode is investigated.

The conformational landscape of this compound would be influenced by the rotational barriers around the single bonds connecting the isoxazole ring to the chlorophenyl group and the methanol (B129727) moiety. Understanding these preferred conformations is key to rationalizing its potential biological activity.

Development of Derivatives and Analogues of 5 4 Chlorophenyl Isoxazol 3 Yl Methanol

Design Principles for Novel Isoxazole-Based Compounds

The design of new derivatives of (5-(4-Chlorophenyl)isoxazol-3-YL)methanol is guided by established medicinal chemistry principles aimed at enhancing biological activity, selectivity, and pharmacokinetic properties. rsc.org The isoxazole (B147169) ring itself is a versatile scaffold; its structural characteristics allow for various noncovalent interactions, such as hydrogen bonding and π-π stacking. Key design strategies include:

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural modifications influence biological activity. For the this compound core, this involves modifying the substituents on the phenyl ring, altering the length and nature of the group at the 3-position, and derivatizing the methanol (B129727) group at the 5-position. For instance, introducing different substituents on the phenyl ring can modulate lipophilicity and electronic properties, which in turn affects target binding and cell permeability.

Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar physical or chemical properties to improve potency or reduce toxicity. For example, the chlorophenyl group could be replaced with other halogen-substituted phenyl rings or different heterocyclic rings to explore the impact on target interaction.

Scaffold Hopping: This involves replacing the central isoxazole core with other heterocyclic systems to discover novel chemotypes with potentially improved properties while maintaining the key pharmacophoric features required for biological activity.

Conformational Restriction: Introducing conformational constraints, such as additional rings or bulky groups, can lock the molecule into a bioactive conformation, thereby increasing affinity and selectivity for its biological target.

Synthesis of Libraries of Analogues with Varied Substituents

The generation of a diverse library of analogues is crucial for exploring the chemical space around the this compound scaffold. Modern synthetic methodologies enable the efficient creation of these libraries. researchgate.net A primary and versatile method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.netresearchgate.net

For the synthesis of analogues of this compound, a general pathway could involve:

Generation of the Nitrile Oxide: Starting from a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde), an oxime is formed by reacting it with hydroxylamine (B1172632). biolmolchem.combiolmolchem.com The oxime is then oxidized in situ to generate the corresponding nitrile oxide.

Cycloaddition: The generated nitrile oxide undergoes a [3+2] cycloaddition reaction with a suitable alkyne, such as propargyl alcohol, to form the 3,5-disubstituted isoxazole ring with the desired methanol group at the 5-position. biolmolchem.com

Derivatization: Libraries of analogues can be synthesized by using a variety of substituted benzaldehydes and functionalized alkynes in the cycloaddition step. Further diversity can be achieved by modifying the resulting hydroxymethyl group through esterification or etherification reactions. researchgate.net

Advanced synthetic techniques, such as microwave-assisted synthesis and green chemistry approaches, have been employed to improve reaction efficiency, reduce reaction times, and increase yields. researchgate.netrsc.org

Biological Evaluation of New Derivatives for Enhanced Potency and Selectivity

Once a library of derivatives is synthesized, each compound undergoes rigorous biological evaluation to determine its activity and selectivity. Isoxazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netrsc.org

The evaluation process typically involves:

In Vitro Screening: Initial screening is performed using cell-free assays (e.g., enzyme inhibition assays) or cell-based assays (e.g., cytotoxicity assays against cancer cell lines). nih.gov For example, a study on 3,5-diarylisoxazole derivatives evaluated their potential against prostate cancer PC3 cells. nih.gov

Potency Determination: Compounds that show activity in the initial screens are further tested to determine their potency, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Selectivity Profiling: To minimize off-target effects, promising compounds are tested against a panel of related biological targets. For instance, a derivative designed as a kinase inhibitor would be tested against a broad panel of kinases to assess its selectivity. A study reported the development of a potent and selective antagonist for the human dopamine (B1211576) D4 receptor based on a 5-(4-chlorophenyl)isoxazole structure. nih.gov

The results of these evaluations are used to refine the SAR and guide the design of the next generation of compounds.

Table 1: Representative Biological Evaluation of Isoxazole Derivatives

| Compound | Modification on this compound Scaffold | Target | Activity (IC50) | Selectivity vs. Off-Target |

|---|---|---|---|---|

| Derivative A | Replacement of -CH2OH with a tertiary amine group | Tubulin Polymerization | 0.09 µM | High |

| Derivative B | Addition of a 3,4,5-trimethoxyphenyl group | Leukemia SR Cell Line | 0.05 µM | Moderate |

| Derivative C | Replacement of 4-chlorophenyl with 4-methoxyphenyl | Prostate Cancer (PC3) | 5.2 µM | High |

| Derivative D | Esterification of the -CH2OH group | Dopamine D4 Receptor | 1.5 nM | Excellent |

Data is representative and compiled based on findings for similar isoxazole structures described in the literature. nih.govnih.gov

Optimization of Pharmacological Properties through Medicinal Chemistry Strategies

A biologically active compound is not necessarily a good drug candidate. It must also possess favorable pharmacological properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Medicinal chemistry strategies are employed to optimize these properties in derivatives of this compound. mdpi.com

Key optimization strategies include:

Improving Solubility: The introduction of polar functional groups, such as amines or carboxylic acids, can enhance aqueous solubility, which is often crucial for oral bioavailability.

Modulating Lipophilicity: Lipophilicity (logP) is a critical parameter that affects absorption, distribution, and metabolism. This can be fine-tuned by adding or removing lipophilic or hydrophilic groups.

Enhancing Metabolic Stability: Certain functional groups are prone to rapid metabolism by liver enzymes (e.g., cytochrome P450s). These "metabolic soft spots" can be blocked or removed through chemical modification, for example, by introducing fluorine atoms.

Reducing Toxicity: Structural modifications can be made to reduce the affinity of a compound for off-targets associated with toxicity. rsc.org

Structure-guided design, using techniques like X-ray crystallography of the compound bound to its target protein, can provide detailed insights into the key interactions required for high affinity and guide the optimization process. acs.org

Discovery of Multi-Targeted Therapies Based on the Isoxazole Scaffold

The development of drugs that act on a single biological target has been the traditional paradigm in drug discovery. However, for complex diseases like cancer and neurodegenerative disorders, therapies that modulate multiple targets simultaneously may offer greater efficacy. rsc.orgmdpi.com The isoxazole scaffold is well-suited for the development of such multi-targeted agents due to its ability to be extensively functionalized. rsc.orgresearchgate.net

The design of multi-targeted therapies involves creating hybrid molecules that combine pharmacophores responsible for activity at different targets. mdpi.com For example, a derivative of this compound could be designed to inhibit both a specific kinase and a growth factor receptor involved in a cancer signaling pathway. This approach aims to achieve a synergistic therapeutic effect and potentially overcome drug resistance mechanisms. mdpi.com The versatility of isoxazole chemistry facilitates the creation of these complex and innovative therapeutic agents. researchgate.net

Natural Product-Isoxazole Hybrids as a Source of New Bioactive Agents

Natural products have historically been a rich source of new drugs and drug leads. espublisher.com A powerful strategy in modern drug discovery is the creation of hybrid molecules that combine the structural features of a natural product with a privileged synthetic scaffold like isoxazole. nih.gov This approach aims to leverage the potent biological activity of the natural product while improving its drug-like properties (e.g., stability, solubility, synthetic accessibility) through the incorporation of the isoxazole moiety. mdpi.comresearchgate.net

For example, researchers have created hybrids of the natural product curcumin with an isoxazole ring. One such derivative demonstrated significantly greater cytotoxicity against a breast cancer cell line (IC50 = 3.97 µM) compared to the parent curcumin (IC50 = 21.89 µM). mdpi.com This enhancement in activity highlights the potential of combining the this compound scaffold with various natural product motifs to generate novel bioactive agents with improved therapeutic profiles.

Table 2: Examples of Natural Product-Isoxazole Hybrids and Their Activities

| Natural Product Parent | Hybrid Compound Feature | Reported Biological Activity | Reference |

|---|---|---|---|

| Curcumin | Isoxazole replaces the diketone group | Antitumor | mdpi.com |

| Cinnamic Acid | Cinnamamide-linked isoxazole | Antitumor (HCT116 cells, IC50 = 0.35 µM) | |

| Quinone | Quinone ring fused with an isoxazole ring | VEGFR-1 Tyrosine Kinase Inhibition (IC50 = 0.65 µM) | nih.gov |

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Applications for (5-(4-Chlorophenyl)isoxazol-3-YL)methanol and its Derivatives

The isoxazole (B147169) nucleus is a versatile scaffold known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective effects. rsc.orgnih.gov While this compound has been noted for its potential anti-inflammatory and analgesic properties, its therapeutic reach is likely far broader. chemimpex.com Future research will focus on systematically screening this compound and its newly synthesized derivatives against a diverse panel of biological targets to uncover new therapeutic opportunities.

Key areas for exploration include:

Oncology : Isoxazole derivatives have shown promise as anticancer agents by targeting various mechanisms, such as inhibiting tubulin polymerization, histone deacetylases (HDAC), and heat shock protein 90 (HSP90). daneshyari.combohrium.comnih.gov Derivatives of this compound could be designed and evaluated for their efficacy against specific cancer cell lines, particularly those resistant to current therapies. nih.gov

Neurodegenerative Diseases : The neuroprotective effects demonstrated by some isoxazoles suggest a potential role in treating conditions like Alzheimer's and Parkinson's disease. rsc.org Research could explore the ability of this compound derivatives to modulate pathways involved in neuroinflammation and neuronal cell death.

Infectious Diseases : With the rise of antimicrobial resistance, there is a pressing need for new antibacterial and antifungal agents. bohrium.com The isoxazole core is present in approved antibiotics, and novel derivatives could be developed to combat drug-resistant pathogens. bohrium.comrsc.org

Immunomodulation : Isoxazole compounds have been shown to possess immunoregulatory properties, with some acting as immunosuppressants and others as immunostimulants. nih.gov This opens avenues for treating autoimmune disorders or for use as adjuvants in vaccines or cancer immunotherapy. nih.gov

| Therapeutic Area | Potential Molecular Targets | Rationale for Exploration | Supporting Evidence |

|---|---|---|---|

| Oncology | Tubulin, HDAC, HSP90, Kinases, Aromatase | Existing isoxazole compounds show activity against these cancer-related targets. bohrium.comnih.gov | daneshyari.combohrium.comnih.gov |

| Neurodegenerative Diseases | p38α MAP kinase, CK1δ, Acetylcholinesterase (AChE) | Some isoxazoles exhibit neuroprotective effects and inhibit key enzymes in neurodegeneration. rsc.orgnih.gov | rsc.orgnih.govmdpi.com |

| Infectious Diseases | Bacterial Dihydropteroate Synthetase, Fungal Enzymes | The isoxazole ring is a key component of sulfa antibiotics like sulfamethoxazole. rsc.org | daneshyari.combohrium.comrsc.org |

| Inflammatory Disorders | Cyclooxygenase-2 (COX-2), Lipoxygenases | Known anti-inflammatory properties of isoxazoles, including approved COX-2 inhibitors. nih.govresearchgate.net | nih.govnih.govresearchgate.net |

Integration of Advanced Synthetic Technologies (e.g., Flow Chemistry, AI-driven synthesis)

Modernizing the synthesis of this compound and its derivatives is crucial for accelerating drug discovery and development. Advanced technologies like flow chemistry and artificial intelligence (AI)-driven synthesis offer significant advantages over traditional batch methods.

Flow Chemistry: This technology involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. For isoxazole synthesis, which can involve exothermic and potentially hazardous steps, flow chemistry provides superior heat transfer and safety. researchgate.netuc.pt It allows for precise control over reaction parameters, leading to higher yields, improved purity, and easier scalability. researchgate.netnih.gov The integration of multiple synthetic steps into a single, continuous flow process can drastically reduce production time and waste. researchgate.net

| Parameter | Traditional Batch Synthesis | Flow Chemistry | AI-Driven Synthesis |

|---|---|---|---|

| Safety | Higher risk with exothermic reactions | Enhanced safety due to better heat management and smaller reaction volumes researchgate.net | Focuses on route design, can prioritize safer reaction pathways |

| Efficiency & Yield | Variable yields, often requires extensive purification | Often higher yields and purity, less workup required researchgate.netnih.gov | Predicts routes with highest theoretical yields digitellinc.com |

| Scalability | Challenging and requires process redevelopment | Easier to scale by running the system for longer periods uc.pt | Not directly involved in physical scaling |

| Speed | Slow, multi-step, with manual workup | Rapid, allows for telescoping of multiple steps researchgate.netnih.gov | Dramatically accelerates the design phase of synthesis digitellinc.com |

Application of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action is vital for the development and optimization of any therapeutic agent. Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful toolkit for elucidating how this compound and its derivatives exert their effects at a systemic level. frontiersin.orgnih.gov

Genomics and Transcriptomics : These technologies can identify which genes and RNA transcripts are up- or down-regulated in cells or tissues upon treatment with an isoxazole compound. This can reveal the cellular pathways affected by the drug and help identify its primary molecular targets. frontiersin.orgijpsr.com

Proteomics : By analyzing the entire set of proteins in a biological sample, proteomics can show how a compound alters protein expression, post-translational modifications, and protein-protein interactions. frontiersin.orgfrontiersin.org This is crucial for understanding the functional consequences of drug binding.

Metabolomics : This field studies the complete set of small-molecule metabolites. It can reveal how an isoxazole derivative impacts cellular metabolism, which is often dysregulated in diseases like cancer. ijpsr.com

By integrating data from these different omics levels, researchers can build a comprehensive picture of a drug's mechanism of action, identify biomarkers for its efficacy, and predict potential off-target effects. ijpsr.comfrontiersin.org

| Omics Technology | Primary Molecules Analyzed | Key Research Questions Addressed |

|---|---|---|

| Genomics | DNA | Identifies genetic variations that may influence drug response (pharmacogenomics). nih.gov |

| Transcriptomics | RNA | Determines how the drug alters gene expression and affects signaling pathways. frontiersin.org |

| Proteomics | Proteins | Reveals the drug's direct protein targets and its impact on protein function and interactions. frontiersin.org |

| Metabolomics | Metabolites | Shows how the drug affects the cell's metabolic state and biochemical activity. ijpsr.com |

Development of Personalized Medicine Approaches Utilizing Isoxazole Derivatives

The broad biological activity of isoxazoles makes them ideal candidates for personalized medicine. rsc.org The goal of personalized medicine is to tailor medical treatment to the individual characteristics of each patient, often based on their genetic or molecular profile. nih.gov As omics technologies help identify specific biomarkers associated with disease subtypes or drug response, isoxazole derivatives can be designed to be highly selective for these targets. nih.govnih.gov

For example, in cancer treatment, if a specific kinase is found to be overactive in a patient's tumor, a derivative of this compound could be specifically optimized to inhibit that kinase. This approach promises to increase therapeutic efficacy while minimizing side effects, moving away from the "one-size-fits-all" model of drug development. rsc.org

Addressing Unmet Medical Needs with Isoxazole-Based Therapies

The unique chemical properties and diverse pharmacological activities of isoxazoles position them to address some of the most challenging unmet medical needs. rsc.orgresearchgate.net The development of this compound and its derivatives could lead to breakthroughs in several critical areas:

Drug-Resistant Cancers : By acting on novel targets or through new mechanisms, isoxazole-based drugs could be effective against cancers that have developed resistance to existing chemotherapies. nih.govnih.gov

Neuropsychiatric Disorders : The central nervous system (CNS) is a common target for isoxazole-containing drugs, and new derivatives could offer novel treatments for depression, anxiety, and other CNS disorders with better efficacy and fewer side effects. nih.gov

Rare and Neglected Diseases : The versatility and relative ease of synthesis of isoxazole derivatives make them an attractive platform for developing drugs for rare diseases that often receive little attention from major pharmaceutical companies.

The continued exploration of the isoxazole scaffold, powered by advanced technologies and a deeper understanding of disease biology, ensures that compounds like this compound will remain a vital area of research in the quest for new and more effective medicines. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。